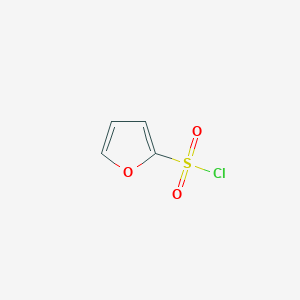
Furan-2-sulfonyl Chloride
Vue d'ensemble
Description
Furan-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H3ClO3S. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonyl derivatives.
Applications De Recherche Scientifique
Furan-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfonyl-containing compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for Furan-2-sulfonyl Chloride are not detailed in the available resources, there is ongoing research into the development of sustainable catalytic pathways for furan derivatives . This includes the transformation of carbohydrates and their derivatives into significant platform chemicals over various catalysts .
Analyse Biochimique
Biochemical Properties
Furan-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonation reactions. Sulfonation is a process where a sulfonyl group is transferred to a molecule, often increasing its water solubility and altering its biological activity. This compound is known to react with amino acids, peptides, and proteins, leading to the formation of sulfonated derivatives. These interactions can affect the structure and function of the biomolecules, influencing their activity in biochemical pathways .
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonation of proteins by this compound can alter their activity, leading to changes in signal transduction pathways. This can result in altered gene expression and metabolic flux, affecting overall cellular function. Additionally, this compound can induce oxidative stress in cells, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with nucleophilic sites on biomolecules. It acts as an electrophile, reacting with nucleophilic amino acids such as cysteine, serine, and lysine in proteins. This reaction leads to the formation of sulfonylated derivatives, which can inhibit or activate enzyme activity. For example, the sulfonation of cysteine residues in enzymes can lead to the formation of disulfide bonds, altering the enzyme’s structure and function. Additionally, this compound can interact with DNA, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. This degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including prolonged oxidative stress and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild biochemical changes, such as slight alterations in enzyme activity and gene expression. At higher doses, this compound can cause significant toxic effects, including cytotoxicity, oxidative stress, and organ damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in sulfonation reactions. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonyl groups to target molecules. This process can lead to the formation of more water-soluble metabolites, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, affecting the levels of metabolites and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes through passive diffusion or facilitated by specific transporters. Once inside the cell, this compound can interact with various binding proteins, affecting its localization and accumulation. Its distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, sulfonation can direct this compound to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification. Additionally, its localization to the nucleus can affect gene expression by modifying transcription factors and other nuclear proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furan-2-sulfonyl chloride can be synthesized through the sulfonylation of furan. One common method involves the reaction of furan with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_4\text{O} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_4\text{H}_3\text{ClO}_3\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced reactors that allow for precise control of temperature and pressure. This ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Furan-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can add to unsaturated compounds, forming new bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, which can replace the chlorine atom.
Catalysts: Metal halides like FeBr3, AlCl3, and ZnCl2 are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, which are valuable intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Fluorobenzenesulfonyl chloride: Used in the preparation of furan derivatives.
2-Thiophenesulfonyl chloride: Another sulfonyl chloride used in organic synthesis.
4-Chlorobenzenesulfonyl chloride: Commonly used in the synthesis of sulfonamides.
Uniqueness: Furan-2-sulfonyl chloride is unique due to its furan ring structure, which imparts distinct reactivity compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns.
Propriétés
IUPAC Name |
furan-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOSPNJXYCZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383535 | |
| Record name | Furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52665-48-2 | |
| Record name | Furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


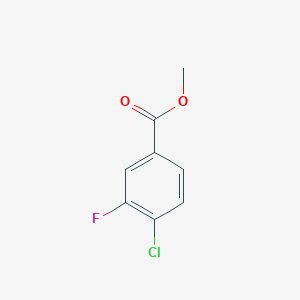
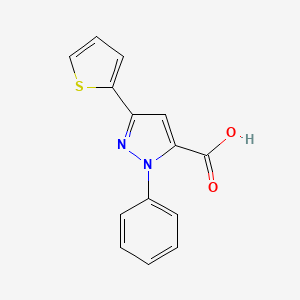

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)
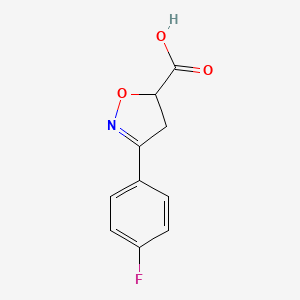

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)
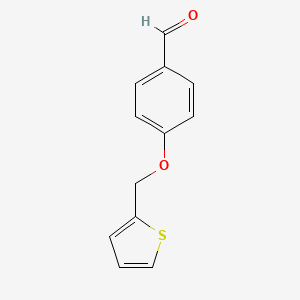
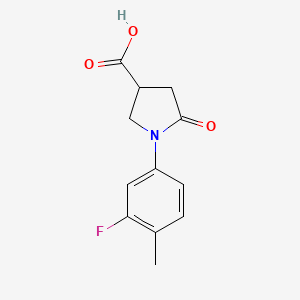
![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)


